Anhydroicaritin
Overview
Description
Anhydroicaritin is a flavonoid compound that has been the subject of various studies due to its wide range of pharmacological activities. It is a degradation product of icariin, which is found in plants such as Epimedium brevicornu. Anhydroicaritin has been shown to possess estrogen-like effects, immune regulation, anti-inflammatory properties, and the ability to promote myocardial cell regeneration, bone protection, and nerve cell differentiation. It has also been noted for its potential in treating impotence, liver injury, fibrosis, abnormal proliferation, cancer, and lowering blood sugar levels without significant side effects .
Synthesis Analysis
The synthesis of anhydroicaritin and its derivatives has been explored through various methods. A notable approach includes the enzymatic synthesis, which offers an environmentally friendly alternative to chemical isolation from plants. This method utilizes enzymes such as 8-prenyltransferase and glycosyltransferases to convert kaempferide into anhydroicaritin and related compounds . Another method involves a modified Algar-Flynn-Oyamada cyclization and relay Claisen-Cope rearrangement, providing a concise route from commercially available phloroglucinol and facilitating the synthesis of various icariin analogues .
Molecular Structure Analysis
The molecular structure of anhydroicaritin has been characterized using techniques such as 2D NMR. For instance, an anhydroicaritin 3-O-rhamnosylrhamnoside from Epimedium koreanum has been defined based on NMR evidence, with complete assignments of the 1H and 13C NMR spectra presented for the first time .
Chemical Reactions Analysis
Selective alkylation of anhydroicaritin has been developed to create derivatives with enhanced biological activity. This process involves the formation of β-anhydroicaritin under acidic conditions, followed by selective methylation and alkylation at specific positions on the molecule. The resulting compounds have shown significant suppression of cell proliferation in cancer cell lines in vitro, with some exhibiting competitive inhibition against MCF7 in vivo .
Physical and Chemical Properties Analysis
Anhydroicaritin has been identified as a potent inhibitor of the nuclear transcription factor SREBP2, which is a master regulator of cholesterol metabolism and is involved in osteoclastogenesis. It has been shown to decrease the level of SREBP2 and its target genes in osteoclasts induced by RANKL without significant cytotoxicity . Additionally, anhydroicaritin has been found to suppress the activation of SREBPs, which play crucial roles in lipid metabolism and are closely related to metabolic diseases. The mechanism by which anhydroicaritin exerts its effects involves blocking the binding of the SCAP/SREBPs complex with Sec23α/24D via the LKB1/AMPK/mTOR pathway .
Relevant Case Studies
Anhydroicaritin has been studied in various in vivo and in vitro models. For example, it improved diabetic osteoporosis in STZ-induced mice by inhibiting osteoclast differentiation and rescuing diabetes-induced bone loss . In diet-induced obese mice, anhydroicaritin ameliorated obesity, insulin resistance, fatty accumulation in the liver, and hyperlipidemia . It also showed potential in bone regenerative medicine by promoting the proliferation and differentiation of osteoblasts . Furthermore, anhydroicaritin normalized the expression levels of TNF-α and MMP-3 in the periodontal tissue of diabetic rats, leading to recovery from morphological changes .
Scientific Research Applications
Application in Pharmacology
Anhydroicaritin is a natural product with P-glycoprotein (P-gp) inhibitory activities . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in drug absorption and disposition.
Method of Application
Anhydroicaritin was synthesized in nine steps from commercially available phloroglucinol. A modified Algar-Flynn-Oyamada cyclization and relay Claisen-Cope rearrangement were employed in this concise route .
Results or Outcomes
The synthesis of Anhydroicaritin provides opportunities for the creation of various icariin analogues for biological and pharmacological investigations .
Application in Cancer Immunotherapy
Anhydroicaritin has been studied for its potential as an immunomodulator for effective immunotherapy of advanced hepatocellular carcinoma (HCC) .
Method of Application
Recent studies have demonstrated that icaritin could serve as an immunomodulator for effective immunotherapy of advanced HCC. In 2022, icaritin soft capsules were approved by the National Medical Products Administration (NMPA) of China for the immunotherapy of advanced HCC .
Application in Nanomedicine
Anhydroicaritin (also known as icaritin) has been used in the development of nanomedicines for the immunotherapy of advanced hepatocellular carcinoma (HCC) .
Method of Application
Functionalized drug delivery systems including stimuli-responsive nanocarriers, cell membrane-coated nanocarriers, and living cell-nanocarrier systems have been designed to overcome the shortcomings of drugs, including the low bioavailability and limited delivery efficiency as well as side effects .
Results or Outcomes
The development of icaritin-based nanomedicines is expected to further improve the immunotherapy of advanced HCC . The area under the curve (AUC 0–24 ) and C max of the icaritin-based nanomedicine were significantly higher than those of free icaritin, indicating that the bioavailability of the icaritin-based nanomedicine was improved .
Application in Pharmacokinetics
Anhydroicaritin and its metabolites have been investigated for their pharmacokinetic characteristics .
Method of Application
Several methods have been used to investigate the pharmacokinetic characteristics of icaritin and its metabolites like UFLC-TOF/MS, HPLC-MS/MS, a liquid chromatographic method combined with electrospray ionization tandem mass spectrometry, and GC-MS .
Results or Outcomes
The results of these studies can provide valuable information for the development of new drugs and therapies based on Anhydroicaritin .
Safety And Hazards
properties
IUPAC Name |
3,5-dihydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-21(2)9-8-13-15(27-21)10-14(22)16-17(23)18(24)19(26-20(13)16)11-4-6-12(25-3)7-5-11/h4-7,10,22,24H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCHTBBOSVKORE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316333 | |
Record name | β-Anhydroicaritin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Anhydroicaritin | |
CAS RN |
38226-86-7 | |
Record name | β-Anhydroicaritin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38226-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Anhydroicaritin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.